![molecular formula C8H10N2OS B3003874 1-(1,3-Thiazol-2-yl)piperidin-4-one CAS No. 1016880-42-4](/img/structure/B3003874.png)
1-(1,3-Thiazol-2-yl)piperidin-4-one
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Overview
Description
“1-(1,3-Thiazol-2-yl)piperidin-4-one” is a chemical compound with the IUPAC name 1-(4-methyl-1,3-thiazol-2-yl)-4-piperidinone . It has a molecular weight of 196.27 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The InChI code for “1-(1,3-Thiazol-2-yl)piperidin-4-one” is 1S/C9H12N2OS/c1-7-6-13-9(10-7)11-4-2-8(12)3-5-11/h6H,2-5H2,1H3 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .Physical And Chemical Properties Analysis
“1-(1,3-Thiazol-2-yl)piperidin-4-one” is a solid at room temperature . It has a molecular weight of 196.27 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 1-(1,3-Thiazol-2-yl)piperidin-4-one, have been found to possess significant antimicrobial properties . They have been effective against a variety of bacterial strains, including Gram-positive strains like Staphylococcus aureus and Bacillus cereus, and Gram-negative strains like Pseudomonas aeruginosa, Escherichia coli, and Salmonella enterica .
Antifungal Activity
Thiazole derivatives have also been reported to have potent antifungal properties . For instance, a new antifungal agent (4-phenyl-1, 3-thiazol-2-yl) hydrazine has been found to induce oxidative damage in Candida albicans .
Anticancer Activity
Thiazole derivatives have shown promising results in the field of cancer treatment . They have been found to possess anticancer properties, with some compounds showing potent antitumor activity .
Anti-Alzheimer’s Activity
Thiazole derivatives have been associated with anti-Alzheimer’s activity . This suggests potential applications in the treatment and management of Alzheimer’s disease.
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive activity . This suggests their potential use in the treatment of high blood pressure.
Antioxidant Activity
Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .
Industrial Applications
Apart from their biological activities, thiazole derivatives have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They have been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Pharmaceutical Applications
Thiazole derivatives are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit certain biological processes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been found to modulate certain biochemical pathways
Result of Action
Compounds with similar structures have been found to have certain biological effects . More research is needed to elucidate the specific effects of this compound.
properties
IUPAC Name |
1-(1,3-thiazol-2-yl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-7-1-4-10(5-2-7)8-9-3-6-12-8/h3,6H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYSQZNFGYMRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Thiazol-2-yl)piperidin-4-one |
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